N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
N-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(isopropylsulfonyl)phenyl group at position 5 and an acetamide moiety at position 2. The 1,3,4-oxadiazole scaffold is renowned for its stability, metabolic resistance, and versatility in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and enzyme inhibition applications . The isopropylsulfonyl group enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors, due to its electron-withdrawing and steric properties .
Properties
IUPAC Name |
N-[5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-8(2)21(18,19)11-6-4-10(5-7-11)12-15-16-13(20-12)14-9(3)17/h4-8H,1-3H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBRTGHOGSBWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide, primarily targets dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.
Mode of Action
This compound interacts with its target, DHFR, by inhibiting its activity. The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, thereby interfering with DNA synthesis and cell growth. This makes the compound potentially useful in antimicrobial and anticancer therapies.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate. This, in turn, affects DNA synthesis and cell growth, leading to potential antimicrobial and anticancer effects.
Pharmacokinetics
Similar compounds have been found to exhibit significant activity against certain cancer cell lines
Result of Action
The inhibition of DHFR by this compound leads to a disruption in the tetrahydrofolate synthesis pathway, affecting DNA synthesis and cell growth. This can result in the death of rapidly dividing cells, such as cancer cells or microbes, making the compound potentially useful in antimicrobial and anticancer therapies.
Biological Activity
N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a unique structural motif that includes an oxadiazole ring and a sulfonamide group, which are known for their diverse biological effects. The compound primarily targets dihydrofolate reductase (DHFR), a crucial enzyme involved in the synthesis of tetrahydrofolate, impacting DNA synthesis and cell growth.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 309.34 g/mol. Its structure can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of DHFR. By interfering with the activity of DHFR, this compound disrupts the tetrahydrofolate synthesis pathway. This disruption affects nucleotide synthesis and subsequently inhibits cell proliferation, making it a candidate for further investigation in cancer therapy.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit various cancer cell lines. The inhibition of DHFR by this compound leads to reduced DNA synthesis in rapidly dividing cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 8.7 | |
| A549 (Lung Cancer) | 12.0 |
Inhibition of Notum Enzyme
Recent studies have identified that oxadiazole derivatives can also inhibit Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. This pathway is crucial for various cellular processes including proliferation and differentiation. The interaction with Notum suggests additional therapeutic avenues for this compound beyond its role as a DHFR inhibitor.
Toxicological Profile
The safety profile of this compound has been evaluated through acute toxicity tests in animal models. Results indicate low toxicity with no significant adverse effects observed at therapeutic doses.
Acute Toxicity Data
| Parameter | Result |
|---|---|
| Lethal Dose (LD50 in mice) | >2000 mg/kg |
| Histopathological Findings | No significant lesions |
| Biochemical Markers | Normal liver enzymes |
Case Studies
Several case studies have explored the efficacy of similar oxadiazole compounds in clinical settings:
-
Case Study 1: Analgesic Activity
- A study evaluated the analgesic effects of an oxadiazole derivative in animal models using the writhing test and hot plate test.
- Results indicated significant pain relief comparable to standard analgesics.
-
Case Study 2: Antimicrobial Activity
- Another investigation assessed the antimicrobial properties of related oxadiazole compounds against Gram-positive and Gram-negative bacteria.
- The findings revealed broad-spectrum activity with minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- N-(4-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)Phenyl)Acetamide (Compound 1) Structure: Replaces the isopropylsulfonyl group with a furan-2-yl moiety. Synthesis: Prepared via cyclization of furan-2-carbohydrazine and 4-acetamidobenzoic acid .
- 2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide (2a) Structure: Incorporates a benzofuran-oxadiazole hybrid and a 3-chlorophenyl acetamide. Activity: Exhibits notable antimicrobial and laccase catalysis activity, attributed to the electron-deficient chlorophenyl group enhancing interaction with microbial enzymes . Key Difference: The thioether linkage (-S-) instead of a direct acetamide attachment may influence redox properties .
Modifications to the Acetamide Moiety
- N-[4-(Aminosulfonyl)Phenyl]-2-[(5-Benzyl-1,3,4-Oxadiazol-2-yl)Sulfanyl]Acetamide Structure: Features a sulfamoylphenyl group and a benzyl-substituted oxadiazole. Contrast: The absence of the isopropylsulfonyl group reduces steric hindrance, which may affect membrane permeability .
N-(4-(3,4-Difluorophenyl)-1,3-Thiazol-2-yl)-2-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Sulfanyl]Acetamide
- Structure : Replaces the oxadiazole-linked phenyl with a thiazole ring and difluorophenyl group.
- Activity : Fluorine atoms increase electronegativity, enhancing binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase) compared to the isopropylsulfonyl analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
